![molecular formula C33H44O4 B14634150 10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid CAS No. 56970-51-5](/img/structure/B14634150.png)
10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid is a complex organic compound that features an anthracene moiety linked to an octadecanoic acid chain via a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid typically involves the esterification of anthracene-9-carboxylic acid with octadecanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography would be essential for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield anthracene-9-carboxylic acid and octadecanoic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Anthracene-9-carboxylic acid and octadecanoic acid.
Aplicaciones Científicas De Investigación
10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and supramolecular assemblies.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid interactions and membrane dynamics.
Mecanismo De Acción
The mechanism by which 10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a Cl- transport inhibitor, it likely interacts with chloride channels or transporters, modulating their activity and affecting ion transport across cell membranes . The anthracene moiety may also participate in π-π interactions and other non-covalent interactions, contributing to its biological and chemical activity.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene-9-carboxylic acid: Shares the anthracene moiety but lacks the octadecanoic acid chain.
Octadecanoic acid: A simple fatty acid without the anthracene moiety.
9-Anthracenemethanol: Contains an anthracene moiety with a hydroxymethyl group instead of a carboxyl group.
Uniqueness
10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid is unique due to its combination of an aromatic anthracene moiety and a long aliphatic octadecanoic acid chain. This duality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
56970-51-5 |
|---|---|
Fórmula molecular |
C33H44O4 |
Peso molecular |
504.7 g/mol |
Nombre IUPAC |
10-(anthracene-9-carbonyloxy)octadecanoic acid |
InChI |
InChI=1S/C33H44O4/c1-2-3-4-5-8-11-20-28(21-12-9-6-7-10-13-24-31(34)35)37-33(36)32-29-22-16-14-18-26(29)25-27-19-15-17-23-30(27)32/h14-19,22-23,25,28H,2-13,20-21,24H2,1H3,(H,34,35) |
Clave InChI |
TUMQHQIZCIAITM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCCCC(=O)O)OC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



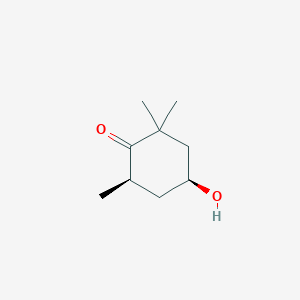
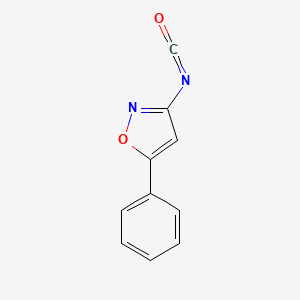
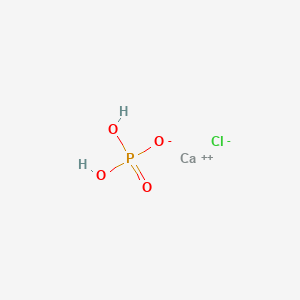
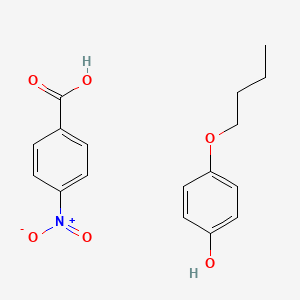
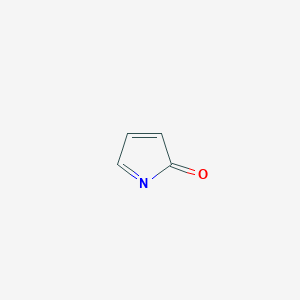

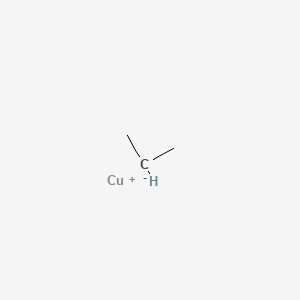
![Acetic acid, [[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14634107.png)
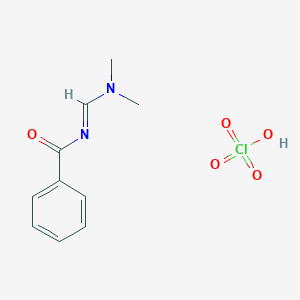
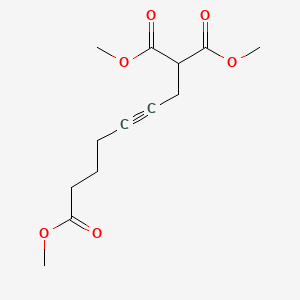
![1-Chloro-2-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14634129.png)
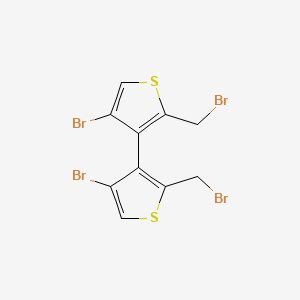
![dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate](/img/structure/B14634144.png)
